[(1R,2R,3R,4S,5S,7S,9S,10R,11R,14S)-2,3,5,10-Tetraacetyloxy-4,14,15,15-tetramethyl-8-methylidene-13-oxo-7-tetracyclo[9.3.1.01,9.04,9]pentadecanyl] (E)-3-phenylprop-2-enoate
CAS No.: 256347-91-8
Cat. No.: VC21216851
Molecular Formula: C37H44O11
Molecular Weight: 664.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 256347-91-8 |
|---|---|
| Molecular Formula | C37H44O11 |
| Molecular Weight | 664.7 g/mol |
| IUPAC Name | [(1R,2R,3R,4S,5S,7S,9S,10R,11R,14S)-2,3,5,10-tetraacetyloxy-4,14,15,15-tetramethyl-8-methylidene-13-oxo-7-tetracyclo[9.3.1.01,9.04,9]pentadecanyl] (E)-3-phenylprop-2-enoate |
| Standard InChI | InChI=1S/C37H44O11/c1-19-27(42)17-26-31(45-22(4)39)37-20(2)28(48-30(43)16-15-25-13-11-10-12-14-25)18-29(44-21(3)38)35(37,9)32(46-23(5)40)33(47-24(6)41)36(19,37)34(26,7)8/h10-16,19,26,28-29,31-33H,2,17-18H2,1,3-9H3/b16-15+/t19-,26+,28+,29+,31-,32+,33+,35+,36-,37-/m1/s1 |
| Standard InChI Key | UJXWMCIQXDTSTA-CEHNVHRWSA-N |
| Isomeric SMILES | C[C@@H]1C(=O)C[C@H]2[C@H]([C@@]34[C@@]1(C2(C)C)[C@H]([C@@H]([C@@]3([C@H](C[C@@H](C4=C)OC(=O)/C=C/C5=CC=CC=C5)OC(=O)C)C)OC(=O)C)OC(=O)C)OC(=O)C |
| SMILES | CC1C(=O)CC2C(C34C1(C2(C)C)C(C(C3(C(CC(C4=C)OC(=O)C=CC5=CC=CC=C5)OC(=O)C)C)OC(=O)C)OC(=O)C)OC(=O)C |
| Canonical SMILES | CC1C(=O)CC2C(C34C1(C2(C)C)C(C(C3(C(CC(C4=C)OC(=O)C=CC5=CC=CC=C5)OC(=O)C)C)OC(=O)C)OC(=O)C)OC(=O)C |
| Appearance | Powder |
Introduction
Chemical Identity and Structure
Basic Identification
[(1R,2R,3R,4S,5S,7S,9S,10R,11R,14S)-2,3,5,10-Tetraacetyloxy-4,14,15,15-tetramethyl-8-methylidene-13-oxo-7-tetracyclo[9.3.1.01,9.04,9]pentadecanyl] (E)-3-phenylprop-2-enoate is a complex organic compound with the CAS Registry Number 256347-91-8. This compound is classified as a diterpenoid, specifically belonging to the taxane family, which represents a significant class of natural products with various biological activities . The compound features a tetracyclic core structure characteristic of taxanes, with multiple acetoxy groups and a phenylpropenoate moiety that contribute to its complex three-dimensional architecture and potential biological activity.
Chemical Properties
The compound has a molecular formula of C37H44O11 with a molecular weight of 664.7 g/mol . The structure contains four acetoxy groups at positions 2, 3, 5, and 10, as well as a phenylpropenoate ((E)-3-phenylprop-2-enoate) group attached to the tetracyclic core. This arrangement of functional groups creates a unique molecular architecture with specific stereochemistry as indicated by the comprehensive stereochemical descriptors in its systematic name. The presence of these functional groups, particularly the acetoxy and phenylpropenoate moieties, likely contributes to its solubility characteristics and potential biological interactions.
Stereochemistry
The compound exhibits a complex stereochemical profile with ten stereogenic centers as indicated in its name: (1R,2R,3R,4S,5S,7S,9S,10R,11R,14S). This specific stereochemistry is crucial for its three-dimensional structure and potential biological activity, as stereochemical configurations often play a critical role in molecular recognition and binding to biological targets. The detailed stereochemical descriptor indicates the absolute configuration at each chiral center within the tetracyclic framework.
Natural Source and Isolation
Botanical Origin
7beta-Acetoxytaxuspine C is a natural product isolated from Taxus canadensis, commonly known as Canada yew or American yew . Taxus species are gymnosperm trees or shrubs belonging to the family Taxaceae, and they are known for producing a variety of biologically active compounds, particularly taxanes. The compound appears to be related to the chemical constituents found in Taxus cuspidata (Japanese yew) as well . These yew species have historically been important sources of bioactive compounds, with many taxanes demonstrating significant pharmacological properties.
Structural Relationships and Analogs
Related Compounds
The compound is structurally related to other taxanes found in Taxus species. A similar compound mentioned in the search results is "(2,3,10-Triacetyloxy-4,14,15,15-tetramethyl-8-methylidene-13-oxo-7-tetracyclo[9.3.1.01,9.04,9]pentadecanyl) 3-phenylprop-2-enoate" with a molecular weight of 606.70 . Another related compound is "(2,3,10-Triacetyloxy-11-hydroxy-4,14,15,15-tetramethyl-8-methylidene-13-oxo-7-tetracyclo[9.3.1.01,9.04,9]pentadecanyl) 3-phenylprop-2-enoate" with a molecular weight of 622.70 . These structural analogs differ in their acetylation patterns and hydroxylation, which could influence their biological activities and physicochemical properties.
Research Applications and Biological Activity
| Concentration | 1 mg | 5 mg | 10 mg |
|---|---|---|---|
| 1 mM | 1.5043 mL | 7.5216 mL | 15.0432 mL |
| 5 mM | 0.3009 mL | 1.5043 mL | 3.0086 mL |
| 10 mM | 0.1504 mL | 0.7522 mL | 1.5043 mL |
| 50 mM | 0.0301 mL | 0.1504 mL | 0.3009 mL |
These guidelines suggest that researchers should select appropriate solvents based on the compound's solubility characteristics and use the prepared solutions promptly , indicating potential stability concerns in solution.
Comparative Analysis
Comparison with Related Compounds
The following table compares 7beta-Acetoxytaxuspine C with structurally related compounds mentioned in the search results:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| 7beta-Acetoxytaxuspine C | C37H44O11 | 664.7 | Tetraacetyloxy, phenylpropenoate moiety |
| (2,3,10-Triacetyloxy-4,14,15,15-tetramethyl-8-methylidene-13-oxo-7-tetracyclo[9.3.1.01,9.04,9]pentadecanyl) 3-phenylprop-2-enoate | Not specified | 606.70 | Triacetyloxy, phenylpropenoate moiety |
| (2,3,10-Triacetyloxy-11-hydroxy-4,14,15,15-tetramethyl-8-methylidene-13-oxo-7-tetracyclo[9.3.1.01,9.04,9]pentadecanyl) 3-phenylprop-2-enoate | Not specified | 622.70 | Triacetyloxy, 11-hydroxy, phenylpropenoate moiety |
This comparison highlights the structural variations among related taxanes, primarily in their acetylation patterns and hydroxylation, which may influence their biological activities and physicochemical properties .
Future Research Directions
Structure-Activity Relationship Studies
Future research on 7beta-Acetoxytaxuspine C could focus on exploring structure-activity relationships through the synthesis and biological evaluation of structural analogs. Modifications to the acetoxy groups or the phenylpropenoate moiety could potentially yield derivatives with enhanced biological activities or improved physicochemical properties. Such studies would contribute to the understanding of the molecular features essential for the compound's activity.
Biological Evaluation
Comprehensive biological screening of 7beta-Acetoxytaxuspine C could reveal previously unknown activities or mechanisms of action. Given its relationship to taxanes, which include compounds with anticancer, antimicrobial, and other biological activities, studies examining its effects on various biological targets and cellular processes would be valuable. Additionally, investigations into its potential ecological roles in Taxus species could provide insights into natural product evolution and plant chemical ecology.
Synthetic Methodology Development
The development of efficient synthetic approaches to 7beta-Acetoxytaxuspine C and related taxanes remains an important research area. Advances in synthetic methodology could enable the production of this compound and structural analogs for research purposes without reliance on natural sources, which can be limited and environmentally challenging. Innovative approaches that address the stereochemical complexity of taxanes while employing more environmentally friendly reagents and conditions would be particularly valuable.
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